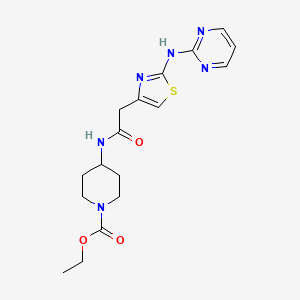

Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate

Description

Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a thiazole ring linked to a pyrimidin-2-ylamino group and an ethyl carboxylate moiety. The compound’s acetamido bridge and piperidine-carboxylate framework may enhance solubility and bioavailability compared to simpler analogs.

Properties

IUPAC Name |

ethyl 4-[[2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3S/c1-2-26-17(25)23-8-4-12(5-9-23)20-14(24)10-13-11-27-16(21-13)22-15-18-6-3-7-19-15/h3,6-7,11-12H,2,4-5,8-10H2,1H3,(H,20,24)(H,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKUENZPWYERSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrimidinylamino group. This can be achieved through the reaction of pyrimidine with an appropriate amine under controlled conditions. The thiazole ring is then introduced through a cyclization reaction involving a thioamide precursor. Finally, the piperidine ring is attached via an acylation reaction, followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to ensure the efficiency of each step. Large-scale reactors and purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The pyrimidinylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Substituted pyrimidines or thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate can be used to study enzyme inhibition or receptor binding. Its structural complexity makes it a valuable tool for probing biological systems.

Medicine: In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets can be harnessed to design new therapeutic agents for diseases such as cancer, inflammation, or infectious diseases.

Industry: In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with derivatives reported in (e.g., compounds 10d , 10e , 10f ), which possess piperazine/thiazole cores and substituted phenylurea groups. Key differences include:

- Core heterocycles : The target compound uses a piperidine ring, while 10d–10f feature piperazine (a seven-membered ring with two nitrogen atoms) .

- Substituents: The target compound’s pyrimidin-2-ylamino-thiazole moiety contrasts with the phenylurea-thiazole groups in 10d–10f, which bear trifluoromethyl (10d, 10e) or chloro (10f) substituents .

- Linkers : An acetamido bridge connects the thiazole and piperidine in the target compound, whereas 10d–10f employ a methylene (-CH2-) linker .

Physicochemical Properties

- Solubility : The ethyl carboxylate group in the target compound likely improves aqueous solubility relative to 10d–10f , which lack ionizable carboxylates .

Functional Implications

- The pyrimidin-2-ylamino group in the target compound may confer kinase selectivity due to its resemblance to ATP’s adenine .

- Synthetic flexibility : The target compound’s piperidine-carboxylate scaffold (vs. piperazine in 10d–10f ) allows for easier functionalization, as seen in , where piperidine derivatives are modified into carboximidamides for enhanced stability .

Data Tables

Table 2: Functional Group Impact on Properties

Biological Activity

Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its antibacterial, antifungal, and other pharmacological properties based on recent research findings.

- Molecular Formula : C11H12N4O2S

- Molecular Weight : 264.31 g/mol

- CAS Number : 886498-73-3

Antibacterial Activity

Recent studies have highlighted the compound's potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 - 12.5 |

| Escherichia coli | 4.69 - 22.9 |

| Bacillus subtilis | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results suggest that the compound is particularly effective against S. aureus and E. coli, with rapid bactericidal effects observed within hours of exposure .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various strains, including:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The compound's antifungal efficacy suggests potential therapeutic applications in treating fungal infections .

The biological activity of this compound is largely attributed to its interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the pyrimidine and thiazole moieties is critical for its activity, as these structures are known to enhance binding affinity to target sites within microbial cells .

Case Studies

-

Study on Antibacterial Efficacy :

A study published in MDPI evaluated the antibacterial effects of various derivatives of piperidine, including this compound. The results indicated strong inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development . -

Antifungal Evaluation :

Another research effort focused on the antifungal properties of the compound against C. albicans and other pathogenic fungi, demonstrating significant inhibitory effects that suggest its utility in clinical settings for managing fungal infections .

Q & A

Q. Q1. What are the recommended synthetic routes for Ethyl 4-(2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamido)piperidine-1-carboxylate, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting from thiazole and pyrimidine precursors. Key steps include:

- Amide coupling : Use coupling agents like EDC or DCC to link the thiazole-acetamido moiety to the piperidine core .

- Esterification : Introduce the ethyl carboxylate group under reflux conditions with ethanol and acid catalysts .

- Purification : Column chromatography or recrystallization is critical to isolate the final product. Purity should be confirmed via HPLC (≥95% purity) and NMR spectroscopy to detect residual solvents or unreacted intermediates .

Q. Q2. Which spectroscopic techniques are essential for structural confirmation of this compound?

- NMR spectroscopy : 1H and 13C NMR are used to verify connectivity of the piperidine, thiazole, and pyrimidine rings. Key signals include the piperidine NH (~8.9 ppm in DMSO-d6) and thiazole protons (~7.2–8.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 555.3 for similar compounds) .

- FT-IR : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields when synthesizing this compound, particularly in scaling up?

- Temperature control : Maintain strict temperature ranges (e.g., 0–5°C during coupling reactions) to minimize side reactions .

- pH adjustments : Use buffered solutions (e.g., ammonium acetate, pH 6.5) to stabilize intermediates .

- Catalyst screening : Test Pd-based catalysts or microwave-assisted synthesis to accelerate slow steps .

- DoE (Design of Experiments) : Apply factorial design to optimize molar ratios of reagents and solvents .

Q. Q4. How should contradictory bioactivity data across similar compounds be analyzed?

- Structural analogs : Compare substituent effects (e.g., fluorine vs. methyl groups) on target binding using molecular docking .

- Assay validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to isolate variables .

- Meta-analysis : Cross-reference data from PubChem or ChEMBL to identify trends in IC50 values for related thiazole-piperidine derivatives .

Q. Q5. What computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR) or serotonin receptors .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors in the pyrimidine ring) using MOE .

Q. Q6. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

- ADME profiling : Measure metabolic stability in liver microsomes and plasma protein binding to explain bioavailability gaps .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in rodent serum .

- Dosage adjustment : Conduct PK/PD modeling to align dosing regimens with target engagement thresholds .

Methodological Challenges

Q. Q7. How can researchers validate the compound’s selectivity for a specific enzyme isoform (e.g., PI3Kα vs. PI3Kγ)?

- Kinase panel screening : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores .

- Crystallography : Co-crystallize the compound with PI3K isoforms to identify binding-site variations .

- CRISPR knockouts : Use isoform-specific KO cell lines to isolate phenotypic effects .

Q. Q8. What analytical approaches quantify degradation products under accelerated stability conditions?

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- UHPLC-MS : Monitor degradation peaks and identify products via fragmentation patterns .

- QbD (Quality by Design) : Correlate degradation rates with excipient compatibility in formulation prototypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.